

# The Multi-Faceted Function of XL228: An In-depth Technical Guide

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## Compound of Interest

Compound Name: XL228

Cat. No.: B8049575

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**XL228** is a potent, synthetic, multi-targeted protein kinase inhibitor with significant potential in antineoplastic therapy. This small molecule inhibitor demonstrates a broad spectrum of activity by targeting several key tyrosine and serine/threonine kinases crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the function of **XL228**, including its mechanism of action, target profile, and supporting experimental data.

## Core Mechanism of Action

**XL228** functions by binding to and inhibiting the activity of multiple protein kinases involved in oncogenic signaling pathways. By blocking the phosphorylation events mediated by these kinases, **XL228** effectively disrupts the downstream signaling cascades that drive tumor growth and progression. Its multi-targeted nature allows it to overcome resistance mechanisms that can arise from the redundancy of signaling pathways in cancer cells.

## Target Profile and Inhibitory Activity

**XL228** has been shown to potently inhibit a range of kinases. The primary targets and their respective inhibitory concentrations are summarized below.

Target Kinase	IC50 / Ki Value	Enzyme/Cell-based	Reference
Bcr-Abl	5 nM (IC50)	Biochemical	[1][2]
Bcr-Abl (T315I mutant)	1.4 nM (Ki)	Biochemical	[1][3]
Aurora A	3.1 nM (IC50)	Biochemical	[1][3]
Aurora B	>10 nM (Cellular)	Cellular	[4]
IGF-1R	1.6 nM (IC50)	Biochemical	[1][3]
Src	6.1 nM (IC50)	Biochemical	[1][3]
Lyn	2 nM (IC50)	Biochemical	[1][3]
FGFR1-3	Sub-20 nM (Cellular)	Cellular Kinase ELISA	[4]
ALK	~200 nM (Cellular)	Cellular Kinase ELISA	[4]

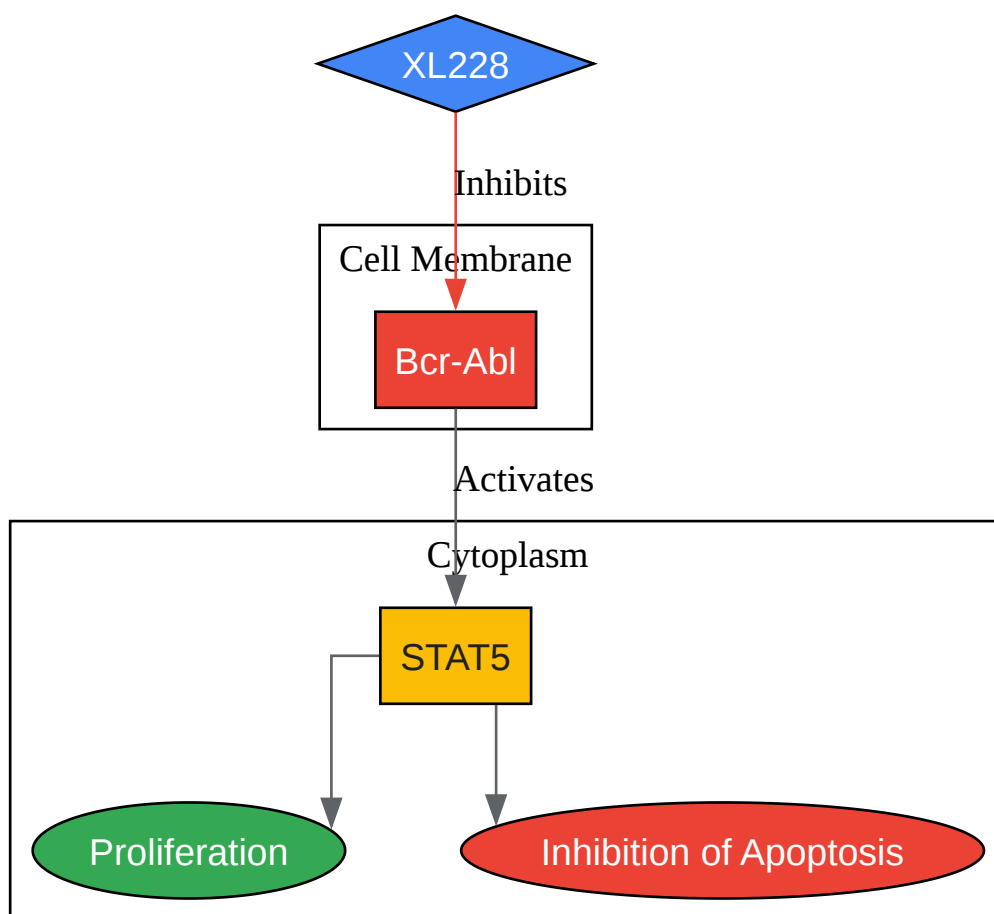
Table 1: Inhibitory Activity of **XL228** Against Key Protein Kinases. IC50 and Ki values represent the concentration of **XL228** required to inhibit 50% of the kinase activity or the inhibition constant, respectively.

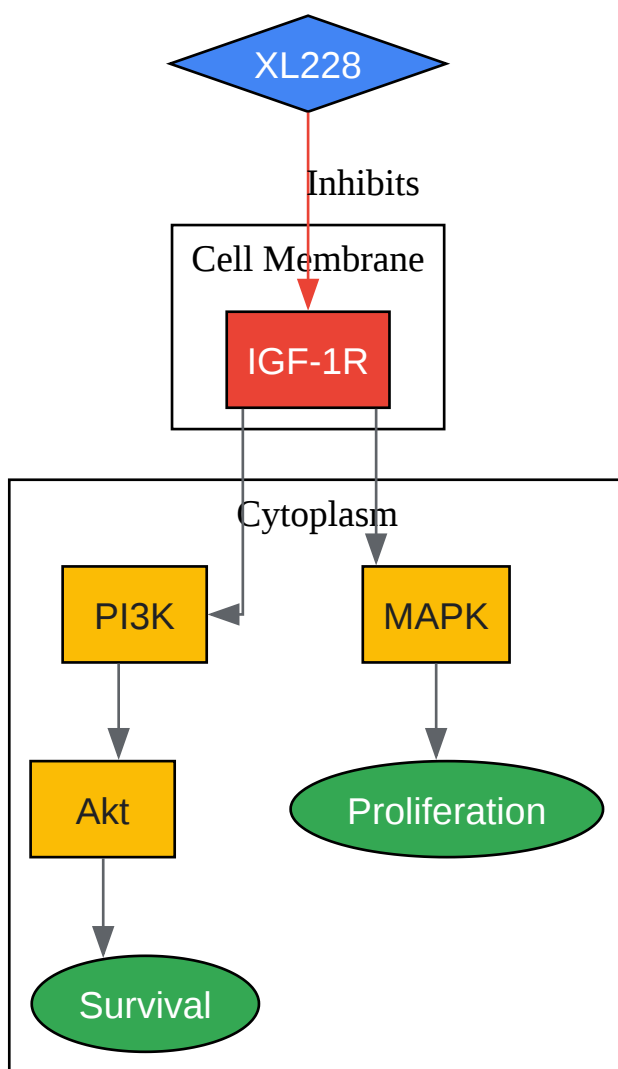
## Signaling Pathways Targeted by XL228

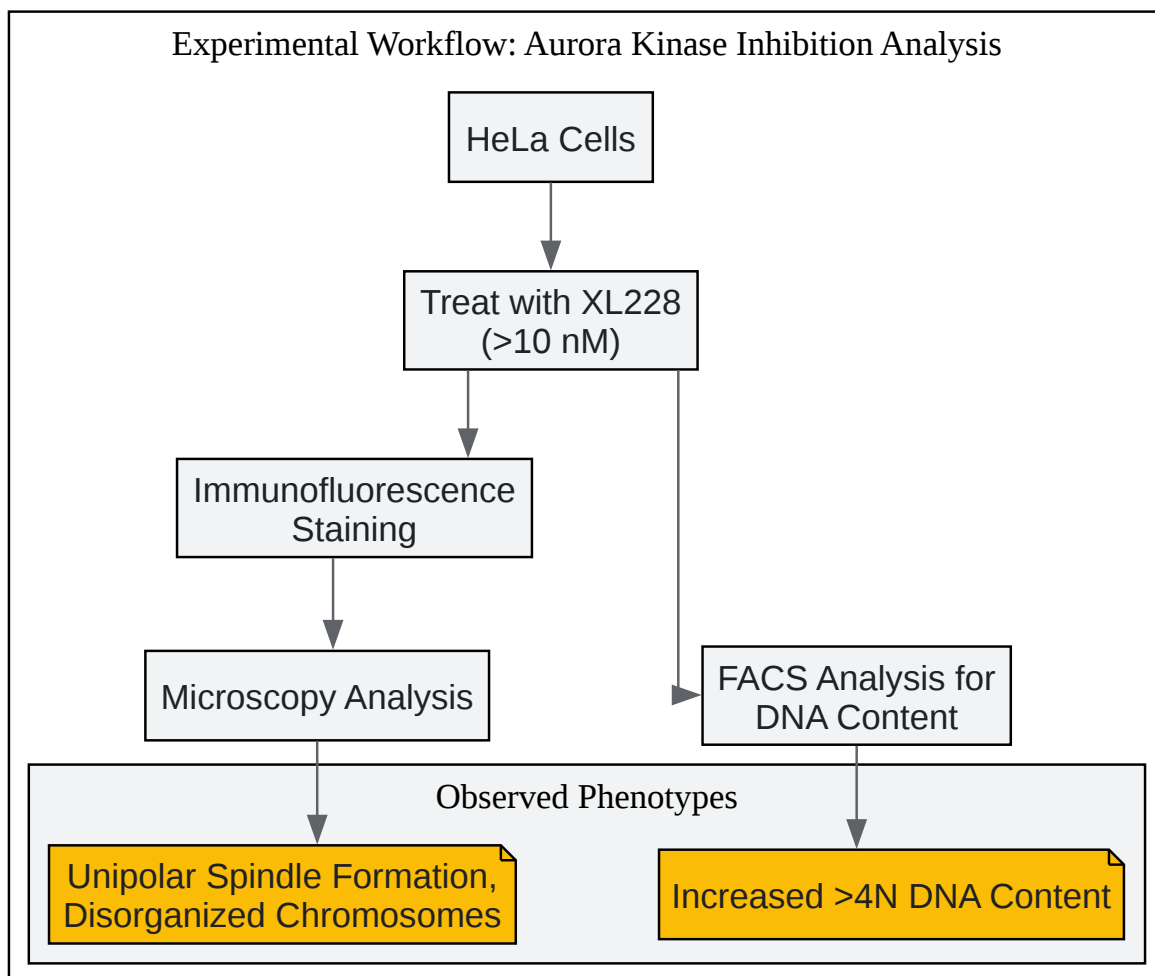
The therapeutic potential of **XL228** stems from its ability to simultaneously modulate multiple critical cancer-related signaling pathways.

### Abl and Bcr-Abl Signaling in CML

**XL228** is a potent inhibitor of the Bcr-Abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[5] It effectively inhibits both the wild-type and the T315I mutant form of Bcr-Abl, which is resistant to other tyrosine kinase inhibitors.[1][5] Inhibition of Bcr-Abl blocks downstream signaling through pathways such as STAT5, leading to the suppression of proliferation and induction of apoptosis in CML cells.[1]







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